Chloro(trimethyl)silane;dioxosilane

CAS No.: 71889-01-5

Cat. No.: VC19360135

Molecular Formula: C3H9ClO2Si2

Molecular Weight: 168.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71889-01-5 |

|---|---|

| Molecular Formula | C3H9ClO2Si2 |

| Molecular Weight | 168.72 g/mol |

| IUPAC Name | chloro(trimethyl)silane;dioxosilane |

| Standard InChI | InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3; |

| Standard InChI Key | TWTJFKUCGTZMBF-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)Cl.O=[Si]=O |

Introduction

Structural and Molecular Characteristics

Composition and Bonding Configuration

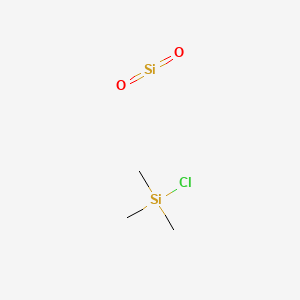

Chloro(trimethyl)silane;dioxosilane is a molecular adduct formed by the association of chlorotrimethylsilane () and dioxosilane (). The IUPAC name, chloro(trimethyl)silane;dioxosilane, reflects this dual-component nature . The SMILES notation (\text{C[Si](C)(C)Cl.O=[Si]=O) and InChIKey (TWTJFKUCGTZMBF-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.72 g/mol | |

| CAS Registry | 71889-01-5 | |

| SMILES | \text{C[Si](C)(C)Cl.O=[Si]=O |

Stereochemical Considerations

The compound’s 3D conformation remains undetermined due to limitations in conformer generation for mixtures or salts . Computational models suggest a tetrahedral geometry around the silicon atoms, with the chlorine atom and methyl groups occupying distinct positions on the chlorotrimethylsilane moiety. The dioxosilane component likely adopts a linear or bent configuration depending on hybridization .

Synthesis and Industrial Production

Gas-Phase Photochlorination Method

A patented process for synthesizing chlorotrimethylsilane—a precursor to Chloro(trimethyl)silane;dioxosilane—involves the gas-phase photochlorination of tetramethylsilane () with chlorine () under UV light . Key parameters include:

-

Temperature: 25–32°C (initial), rising to 80°C during reaction .

-

Reactant Ratios: Tetramethylsilane-to-chlorine weight ratio of 1.5–8:1 .

-

Catalysts: Ultraviolet light (125W) or visible light (100W incandescent) .

Table 2: Synthesis Conditions and Yields

| Example | Reactants | Light Source | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Pure | UV (125W) | 82 | >99 |

| 7 | + isopentane | UV (125W) | 78 | 95 |

| 9 | + isopentane | Osram lamp | 70 | >97 |

Purification and Byproduct Management

When isopentane is co-fed, the product mixture contains chloro-isopentane, which is converted to isopentene using Lewis acids (e.g., , ) . Post-reaction distillation isolates chlorotrimethylsilane at 98–99°C, achieving >97% purity .

Physicochemical Properties

Thermal and Reactive Behavior

Chloro(trimethyl)silane;dioxosilane decomposes upon heating, releasing hydrogen chloride () and forming siloxanes. Its reactivity with nucleophiles (e.g., water, alcohols) stems from the labile Si–Cl bond, which undergoes hydrolysis to yield trimethylsilanol () .

Spectroscopic Data

While specific spectral data for the adduct are scarce, chlorotrimethylsilane exhibits characteristic NMR shifts at −18 ppm, and IR absorption near 560 cm (Si–Cl stretch) .

Applications in Industry and Research

Surface Modification and Silanization

Chlorotrimethylsilane derivatives are widely used to hydrophobize glass and silica surfaces via siloxane bond formation . The dioxosilane component may enhance crosslinking in hybrid materials.

Pharmaceutical Intermediates

The compound serves as a silylating agent in drug synthesis, protecting hydroxyl groups during multistep reactions .

Future Research Directions

-

Mechanistic Studies: Elucidate the dioxosilane component’s role in stabilizing the adduct.

-

Advanced Catalysis: Explore photocatalytic systems to enhance synthesis efficiency.

-

Ecotoxicology: Assess environmental persistence and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume